molecular formula C23H42N2 B1334554 4-(Hexadecylamino)Benzylamine CAS No. 84670-96-2

4-(Hexadecylamino)Benzylamine

Cat. No.: B1334554
CAS No.: 84670-96-2
M. Wt: 346.6 g/mol
InChI Key: MMENAVHICGTNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexadecylamino)Benzylamine is an organic compound with the molecular formula C23H42N2. It is characterized by the presence of a benzylamine group attached to a hexadecylamine chain. This compound is known for its amphiphilic properties, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecylamino)Benzylamine typically involves the reaction of hexadecylamine with benzylamine under controlled conditions. One common method is the reductive amination of benzaldehyde with hexadecylamine, followed by hydrogenation to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecylamino)Benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, nitriles, and various substituted benzylamine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Hexadecylamino)Benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexadecylamino)Benzylamine involves its interaction with cell membranes and proteins. The hexadecylamine chain allows it to embed within lipid bilayers, while the benzylamine group can interact with membrane proteins and receptors. This dual interaction can modulate membrane fluidity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hexadecylamino)Benzylamine is unique due to its specific chain length and the presence of both benzylamine and hexadecylamine groups. This combination imparts distinct amphiphilic properties, making it particularly effective in applications requiring interaction with both hydrophobic and hydrophilic environments .

Properties

IUPAC Name

4-(aminomethyl)-N-hexadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19,25H,2-15,20-21,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENAVHICGTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399555
Record name 4-(Hexadecylamino)Benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84670-96-2
Record name 4-(Hexadecylamino)Benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hexadecylamino)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hexadecylamino)Benzylamine
Reactant of Route 2
Reactant of Route 2
4-(Hexadecylamino)Benzylamine
Reactant of Route 3
Reactant of Route 3
4-(Hexadecylamino)Benzylamine
Reactant of Route 4
Reactant of Route 4
4-(Hexadecylamino)Benzylamine
Reactant of Route 5
Reactant of Route 5
4-(Hexadecylamino)Benzylamine
Reactant of Route 6
Reactant of Route 6
4-(Hexadecylamino)Benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.